molecular formula C23H22N4O8 B2446412 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396851-13-0

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2446412
CAS No.: 1396851-13-0
M. Wt: 482.449
InChI Key: JUWQGNGKDUNKAA-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C23H22N4O8 and its molecular weight is 482.449. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

  • Research has highlighted the synthesis of derivatives related to oxadiazole, such as those involving 1,3,4-oxadiazol, which display significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticonvulsant Evaluation

Biological Evaluation of Tetra‐aza Macrocyclic Scaffold

  • Studies have synthesized and evaluated a series of compounds constrained with oxadiazole, thiadiazole, and triazole rings, showing notable inhibitory effects against various bacterial strains and demonstrating efficient in vitro antioxidant activity (Kumar, Naik, Girija, Sharath, Sudeep, & Hoskeri, 2012).

Antagonist Radioligand for Human A2B Adenosine Receptors

  • MRE 2029-F20, a compound structurally related to the given chemical, has been identified as a selective antagonist ligand of A2B adenosine receptors, indicating its potential use in receptor binding studies (Baraldi et al., 2004).

NMR Study of Oxadiazole Derivatives

  • NMR techniques have been utilized to study novel 1,3,4-oxadiazole derivatives, indicating the potential of these compounds in various scientific applications (Li Ying-jun, 2012).

Synthesis of Antimicrobial and Hemolytic Agents

  • A new series of N-substituted derivatives of oxadiazol-2-yl sulfanyl acetamides has been synthesized, showing activity against microbial species and suggesting potential in antimicrobial research (Rehman et al., 2016).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4.C2H2O4/c26-20(22-16-6-7-17-18(9-16)28-13-27-17)12-25-10-15(11-25)21-23-19(24-29-21)8-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-7,9,15H,8,10-13H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWQGNGKDUNKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)CC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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